Phenol, 2-(2-bromoethoxy)-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMISSWKAYOFVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451741 | |
| Record name | Phenol, 2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51974-48-2 | |
| Record name | Phenol, 2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenol, 2 2 Bromoethoxy
Direct Etherification Approaches for Phenols
The most common route to synthesizing Phenol (B47542), 2-(2-bromoethoxy)- involves the direct etherification of a phenolic compound. This approach leverages the nucleophilicity of the phenoxide ion to form an ether linkage.
Williamson Ether Synthesis of Phenolic Compounds
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and is widely applied to the synthesis of phenolic ethers. byjus.comfrancis-press.com This SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.com
The synthesis of 2-(2-bromoethoxy)-substituted phenols is often carried out using anhydrous potassium carbonate (K₂CO₃) as the base in a suitable solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com The reaction typically proceeds by heating the mixture to reflux. chemspider.comprepchem.com For instance, the reaction of a substituted phenol with an excess of 1,2-dibromoethane (B42909) in the presence of anhydrous potassium carbonate in acetone (B3395972) at reflux for 12 hours can yield the desired monoalkylated product. chemspider.com Other bases such as potassium hydroxide (B78521) have also been employed. prepchem.com The choice of solvent can significantly impact the reaction, with acetonitrile and N,N-dimethylformamide (DMF) being commonly used. byjus.com The reaction temperature generally ranges from 50-100 °C, with reaction times varying from 1 to 8 hours. byjus.com In some cases, to enhance the rate of reaction with unreactive alkylating agents, an iodide salt can be added as a catalyst. byjus.com
Table 1: Reaction Conditions for Williamson Ether Synthesis of Phenolic Compounds
| Base | Solvent(s) | Temperature (°C) | Duration (h) | Catalyst (optional) |
| Anhydrous K₂CO₃ | Acetonitrile, Acetone | Reflux | 12 | - |
| Potassium Hydroxide | Methanol | Reflux | 24 | - |
| Anhydrous K₂CO₃ | Acetonitrile:DMF (9:1) | 50 | - | - |
| - | Acetonitrile, DMF | 50-100 | 1-8 | Iodide Salt |
A key challenge in the etherification of phenols is controlling regioselectivity, particularly when other nucleophilic sites are present in the molecule. The Williamson ether synthesis generally favors O-alkylation over C-alkylation. researchgate.net The choice of solvent plays a crucial role in determining the ratio of O-alkylated to C-alkylated products. For example, in the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, a ratio of 97:3 (O- to C-alkylation) is observed in acetonitrile, while in methanol, the ratio shifts to 72:28. researchgate.net To optimize the yield of the desired ether, it is preferable to use a primary alkyl halide as the alkylating agent. byjus.com Using an excess of the alkylating agent, such as 1,2-dibromoethane, can help drive the reaction towards the desired product. nih.gov However, this can also lead to the formation of dialkylated byproducts. Careful control of reaction conditions and stoichiometry is therefore essential. In some cases, unreacted starting material can be recovered and recycled. chemspider.com
Application of 1,2-Dibromoethane as an Alkylating Agent
1,2-Dibromoethane is a commonly used and effective alkylating agent for the synthesis of 2-bromoethoxy-substituted phenols. researchgate.netchemspider.comprepchem.comnih.gov Its bifunctional nature allows for the introduction of the bromoethoxy group in a single step. The reaction of a phenol with an excess of 1,2-dibromoethane in the presence of a base like anhydrous potassium carbonate leads to the formation of the corresponding 1-(2-bromoethoxy)benzene derivative. chemspider.comnih.gov For example, substituted phenols have been successfully reacted with a large excess of 1,2-dibromoethane at 50 °C in a mixture of acetonitrile and DMF to yield the desired products. nih.gov Similarly, resorcinol (B1680541) has been reacted with 1,2-dibromoethane and potassium hydroxide in methanol to produce 3-(2-bromoethoxy)phenol. prepchem.com The use of an excess of 1,2-dibromoethane helps to minimize the formation of the bis-ether byproduct.
Synthesis via Precursor Modification and Functional Group Interconversion
An alternative approach to the synthesis of Phenol, 2-(2-bromoethoxy)- involves the modification of pre-existing substituted phenols.
Derivatization Strategies from Substituted Phenols
This strategy involves starting with a phenol that already contains some of the desired structural features and then introducing the 2-bromoethoxy group. For instance, a substituted phenol can be subjected to the Williamson ether synthesis conditions described above to introduce the desired functionality. chemspider.com This method is particularly useful when the desired substitution pattern on the aromatic ring is not easily accessible through other means. The product, Phenol, 2-(2-bromoethoxy)-, can then serve as a versatile intermediate for further derivatization by reacting the bromine atom with various nucleophiles. chemspider.com
Introduction of the 2-Bromoethoxy Moiety onto Aromatic Systems
The most prevalent and direct method for synthesizing Phenol, 2-(2-bromoethoxy)- and related structures is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classic organic reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. masterorganicchemistry.com In this specific synthesis, the phenoxide ion, generated by deprotonating a phenol with a suitable base, attacks the electrophilic carbon of an alkylating agent, 1,2-dibromoethane. researchgate.net
The reaction mechanism is a single, concerted step where the phenoxide nucleophile attacks the primary carbon of 1,2-dibromoethane, displacing the bromide leaving group. masterorganicchemistry.combyjus.com The choice of reagents and reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product and minimizing side reactions, such as dialkylation or C-alkylation. byjus.com
Key components and conditions for this synthesis include:
Phenolic Substrate: Phenol or a substituted phenol serves as the starting material.
Alkylating Agent: 1,2-dibromoethane is the standard reagent for introducing the 2-bromoethoxy group.
Base: A base is required to deprotonate the phenol to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). researchgate.netbyjus.com
Solvent: Polar aprotic solvents like acetonitrile, acetone, or N,N-dimethylformamide (DMF) are typically used as they can dissolve the reactants and facilitate the SN2 reaction. byjus.com
Temperature: The reaction is generally heated, with temperatures ranging from 50 to 100 °C to ensure a reasonable reaction rate. byjus.com
Research has demonstrated the successful synthesis of various 1-bromo-2-aryloxyethane derivatives using these principles. For instance, the reaction of substituted phenols with 1,2-dibromoethane in acetonitrile with anhydrous K₂CO₃ at 80°C for 6 hours has been shown to produce excellent yields, ranging from 71% to 94%. researchgate.net Similarly, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol (B140041) and 1,2-dibromoethane using K₂CO₃ in DMF at 80°C resulted in an 81% yield. chemicalbook.com
For industrial-scale synthesis, phase-transfer catalysis (PTC) is often employed to enhance the reaction between the aqueous-soluble phenoxide and the organic-soluble alkylating agent. byjus.comresearchgate.net This technique utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. researchgate.net
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Substituted Phenols | 1,2-Dibromoethane | K₂CO₃ | Acetonitrile | 80 °C | 71-94% | researchgate.net |
| 4-Nitrophenol | 1,2-Dibromoethane | K₂CO₃ | DMF | 80 °C | 81% | chemicalbook.com |
| Phenol | Alkyl Halide | KOH | Acetonitrile/DMF | 50-100 °C | 50-95% | byjus.com |
Advanced Synthetic Strategies and Industrial Optimization Considerations
To meet the demands of modern chemical manufacturing, which prioritizes efficiency, safety, and sustainability, advanced synthetic strategies are being explored for the production of phenolic ethers like Phenol, 2-(2-bromoethoxy)-.
Continuous-Flow Reactor Systems for Scalable Production
Continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of phenolic ethers. researchgate.net This technology utilizes microreactors or meso-flow systems, which are characterized by small channel dimensions, leading to a high surface-area-to-volume ratio. researchgate.net This key feature provides superior mass and heat transfer compared to large-scale batch reactors, allowing for precise control over reaction parameters. acs.org
For the O-alkylation of phenols, a continuous-flow setup can be particularly advantageous, especially for biphasic liquid-liquid reactions common in phase-transfer catalysis. researchgate.net In one reported approach, a solution of the phenol in an organic solvent and an aqueous solution of the base are continuously pumped and mixed at a T-junction before entering a heated reactor coil. researchgate.net This process generates a "segmented flow" of droplets, maximizing the interfacial area between the two phases where the phase-transfer catalyst facilitates the reaction. researchgate.net
The benefits of this approach are significant:
Reduced Reaction Times: Reactions that might take hours in a batch reactor can often be completed in minutes or even seconds in a flow system. beilstein-journals.org
Improved Yields and Selectivity: Precise temperature control and efficient mixing can minimize the formation of by-products, leading to higher yields and purer products. researchgate.net
Enhanced Safety: The small volume of reactants within the reactor at any given time significantly reduces the risks associated with handling hazardous materials and controlling exothermic reactions. acs.org
Facile Scalability: Production can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. acs.org
| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours | Seconds to Minutes | beilstein-journals.org |
| Heat Transfer | Limited | Excellent | acs.org |
| Process Control | Moderate | Precise | researchgate.net |
| Safety | Higher Risk | Inherently Safer | acs.org |
Exploration of Sustainable Synthesis Approaches (e.g., Lipase (B570770) Catalysis)
In line with the principles of green chemistry, there is growing interest in employing biocatalysis for organic synthesis. utupub.fi Enzymes, such as lipases, offer a sustainable alternative to traditional chemical catalysts. Lipases operate under mild conditions (neutral pH, ambient temperature), are biodegradable, and exhibit high selectivity (chemo-, regio-, and enantioselectivity). acs.org
Lipases, particularly from sources like Candida rugosa (CRL), are well-known for their ability to catalyze the formation of ester bonds through esterification and transesterification reactions. acs.orgnih.gov While the direct lipase-catalyzed formation of the ether bond in the Williamson synthesis is not a typical application, these enzymes offer significant potential in related synthetic strategies. For example, in molecules containing multiple hydroxyl groups (e.g., a phenolic hydroxyl and a primary alcohol), a lipase could be used to selectively acylate the primary alcohol, protecting it while another reaction occurs at the phenolic site. nih.gov
The key advantages of exploring enzymatic methods include:
High Selectivity: Enzymes can distinguish between similar functional groups, reducing the need for complex protection and deprotection steps. nih.gov
Mild Reaction Conditions: Biocatalytic reactions avoid the use of harsh reagents, high temperatures, and extreme pH levels, which saves energy and reduces waste. acs.org
Environmental Compatibility: As natural catalysts, enzymes are non-toxic and biodegradable, contributing to more environmentally friendly processes. utupub.fi
While the direct application of lipase catalysis to the synthesis of Phenol, 2-(2-bromoethoxy)- is still an area for research, the established success of lipases in the selective modification of other phenolic compounds underscores their potential for developing more sustainable and efficient synthetic routes in the future. acs.orgnih.gov
Mechanistic Investigations of Chemical Transformations Involving Phenol, 2 2 Bromoethoxy
Nucleophilic Substitution Reactions at the Bromoethoxy Group
The bromoethoxy group of Phenol (B47542), 2-(2-bromoethoxy)- features a primary alkyl bromide, a reactive site for nucleophilic substitution reactions.
Reactivity and Stereochemical Considerations in SN2 Displacements
The primary carbon atom attached to the bromine in Phenol, 2-(2-bromoethoxy)- is sterically unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. libretexts.orgopenstax.org In an SN2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion). libretexts.orglibretexts.org This "backside attack" occurs in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. libretexts.orgopenstax.org
A key stereochemical consequence of the SN2 mechanism is the inversion of configuration at the reaction center, often referred to as a Walden inversion. libretexts.orgmasterorganicchemistry.com If the carbon atom were a chiral center, a reaction proceeding via an SN2 pathway would result in a product with the opposite stereochemistry. libretexts.orgmasterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. openstax.orgyoutube.com
Influence of Nucleophiles (e.g., Amines, Thiols, Alcohols) on Product Formation
The nature of the nucleophile significantly dictates the outcome of the substitution reaction with Phenol, 2-(2-bromoethoxy)-. A variety of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the bromide and form new carbon-heteroatom bonds.
Amines : Primary and secondary amines are effective nucleophiles that react with the bromoethoxy group to form the corresponding secondary and tertiary amines, respectively. For example, the reaction of a related compound, 1-(2-bromoethoxy)-2-methylbenzene, with amines is a known synthetic route. smolecule.com A notable application is in the synthesis of Viloxazine, where the epoxide intermediate derived from a related phenol reacts with an amine to form the morpholine (B109124) ring. chemicalbook.comgoogle.comgoogle.com
Thiols : Thiols are excellent nucleophiles and readily react with alkyl halides. msu.edu Thiophenols, for instance, can displace the bromide to form the corresponding thioether derivatives. nih.gov
Alcohols/Phenols : Alcohols and phenols can also act as nucleophiles, although they are generally weaker than amines or thiols. msu.edu To enhance their nucleophilicity, they are often deprotonated with a base to form the more reactive alkoxide or phenoxide ions. msu.edu The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic example of this type of transformation. smolecule.com
The following table summarizes the expected products from the reaction of Phenol, 2-(2-bromoethoxy)- with various nucleophiles.
| Nucleophile | Nucleophile Type | Product | Product Class |
| R-NH2 | Primary Amine | Phenol, 2-(2-(alkylamino)ethoxy)- | Secondary Amine |
| R2NH | Secondary Amine | Phenol, 2-(2-(dialkylamino)ethoxy)- | Tertiary Amine |
| R-SH | Thiol | Phenol, 2-(2-(alkylthio)ethoxy)- | Thioether |
| R-OH / Base | Alcohol | Phenol, 2-(2-(alkoxy)ethoxy)- | Ether |
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The aromatic ring of Phenol, 2-(2-bromoethoxy)- is activated towards electrophilic aromatic substitution (EAS) due to the presence of the hydroxyl and ether substituents.
Directing and Activating Effects of the Phenolic Hydroxyl and Ether Substituents
Both the hydroxyl (-OH) and the bromoethoxy (-OCH2CH2Br) groups are activating substituents and ortho-, para-directors for electrophilic aromatic substitution. organicchemistrytutor.compressbooks.pubbyjus.com This is because the oxygen atom in both groups possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. pressbooks.pubyoutube.com This increased electron density makes these positions more susceptible to attack by electrophiles. byjus.comyoutube.com
The hydroxyl group is a particularly strong activating group. pressbooks.pubbyjus.com The ether group is also activating, but generally less so than the hydroxyl group. organicchemistrytutor.com When both are present on a benzene (B151609) ring, the powerful activating effect of the hydroxyl group typically dominates the directing effect. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the hydroxyl group. Given the structure of Phenol, 2-(2-bromoethoxy)-, the positions open for substitution are C4 (para) and C6 (ortho) relative to the hydroxyl group.
Competitive Halogenation and Related Aromatic Transformations
Due to the strong activation of the phenolic ring, halogenation reactions can proceed readily, often without the need for a Lewis acid catalyst. byjus.comchemistrysteps.com For instance, the reaction of phenol with bromine water leads to the formation of 2,4,6-tribromophenol. byjus.commlsu.ac.in In the case of Phenol, 2-(2-bromoethoxy)-, the C2 position is already substituted. Therefore, halogenation would be expected to occur at the available and activated C4 and C6 positions.
Controlling the extent of halogenation to achieve mono-substitution can be challenging but may be accomplished by using less polar solvents and lower temperatures. byjus.commlsu.ac.in Other electrophilic aromatic substitution reactions, such as nitration and sulfonation, are also possible on the activated ring. byjus.commlsu.ac.in For example, nitration with dilute nitric acid would likely yield a mixture of 4-nitro and 6-nitro derivatives. byjus.commlsu.ac.in
Oxidation Reactions of the Compound and its Derivatives
Phenols and their derivatives are susceptible to oxidation. chemistrysteps.comucalgary.ca The phenolic hydroxyl group can be oxidized to form quinone-type structures. chemistrysteps.comucalgary.ca Common oxidizing agents used for this transformation include chromic acid and silver oxide. ucalgary.ca The oxidation of phenols can be a complex process, and the specific products formed depend on the reaction conditions and the substitution pattern of the phenol. researchgate.net For Phenol, 2-(2-bromoethoxy)-, oxidation would likely target the phenolic moiety. The bromoethoxy side chain is generally stable to these oxidizing conditions, although harsh conditions could potentially lead to its cleavage or oxidation. evitachem.com
The oxidation of substituted phenols, such as p-cresol, can yield p-benzoquinones. In biological systems, the reversible oxidation of hydroquinones to quinones plays a crucial role in electron transport. chemistrysteps.com Mechanistic studies on the oxidation of phenol and its derivatives often indicate a fractional order dependence on the substrate concentration. researchgate.net
Intramolecular Cyclization Reactions and Heterocycle Formation
The presence of a nucleophilic phenolic hydroxyl group and an electrophilic bromoalkyl chain within the same molecule, Phenol, 2-(2-bromoethoxy)-, creates a predisposition for intramolecular reactions. These transformations are of significant interest in synthetic chemistry as they provide a direct route to valuable oxygen-containing heterocyclic compounds. The most prominent of these reactions is the intramolecular cyclization to form a five-membered ring, resulting in the formation of 2,3-dihydrobenzofuran (B1216630).
Mechanisms of Intramolecular Alkylation for Oxygen-Containing Heterocycles
The principal mechanistic pathway for the conversion of Phenol, 2-(2-bromoethoxy)- to 2,3-dihydrobenzofuran is a base-mediated intramolecular SN2 reaction, a classic example of the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This process is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base. The resulting phenoxide ion is a potent nucleophile that readily attacks the electrophilic carbon atom attached to the bromine atom. organicchemistrytutor.commasterorganicchemistry.com
The key steps of this mechanism are:
Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group, generating a phenoxide anion intermediate. The choice of base is crucial and can range from alkali hydroxides to stronger bases like sodium hydride (NaH). organicchemistrytutor.commasterorganicchemistry.com
Intramolecular Nucleophilic Attack: The newly formed phenoxide attacks the primary carbon of the bromoethoxy side chain. This is a classic SN2 displacement where the oxygen atom acts as the nucleophile and the bromide ion is the leaving group. masterorganicchemistry.com
Ring Closure: The attack results in the formation of a new carbon-oxygen bond, completing the five-membered dihydrobenzofuran ring. This type of cyclization is kinetically and thermodynamically favored for forming five- and six-membered rings. libretexts.orgmasterorganicchemistry.com
While base-mediation is the most common approach, alternative conditions have been explored for related structures. For instance, the cyclization of 2-phenoxy ethanol (B145695), a closely related analogue, to 2,3-dihydrobenzofuran can be achieved at high temperatures (200-220 °C) using catalysts such as zinc chloride and manganous chloride. google.com This suggests that Lewis acid catalysis could also facilitate the ring closure, likely by coordinating to the ether oxygen and activating the bromoalkyl group towards nucleophilic attack by the phenol.
Research on substituted analogues provides further insight. The intramolecular cyclization of 2-(2-bromoethoxy)-3-alkylphenols is a key step in the synthesis of 5-alkyl-2,3-dihydro-1,4-benzodioxins. researchgate.net Similarly, the cyclization of 1,3-dibromo-2-(2-bromoethoxy)benzene (B1386589) using n-butyllithium at low temperatures yields 7-bromo-2,3-dihydrobenzofuran, demonstrating the versatility of this reaction in forming the dihydrobenzofuran core even with other substituents present on the aromatic ring.
Table 1: Conditions for Intramolecular Cyclization of Phenol, 2-(2-bromoethoxy)- and Related Compounds
| Starting Material | Reagents/Catalyst | Product | Reference |
| Phenol, 2-(2-bromoethoxy)- (general) | Base (e.g., NaH) | 2,3-Dihydrobenzofuran | organicchemistrytutor.commasterorganicchemistry.com |
| 2-Phenoxy ethanol | Zinc chloride, Manganous chloride | 2,3-Dihydrobenzofuran | google.com |
| 2-(2-Bromoethoxy)-3-alkylphenols | Base | 5-Alkyl-2,3-dihydro-1,4-benzodioxins | researchgate.net |
| 1,3-Dibromo-2-(2-bromoethoxy)benzene | n-Butyllithium | 7-Bromo-2,3-dihydrobenzofuran |
Spectroscopic Characterization and Structural Elucidation of Phenol, 2 2 Bromoethoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Frameworks
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and proton frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of Phenol (B47542), 2-(2-bromoethoxy)- provides detailed information about the electronic environment of the protons. The aromatic protons on the phenol ring typically appear as a complex multiplet in the region of δ 6.8-7.4 ppm. rsc.orgdocbrown.info The chemical shifts are influenced by the electron-donating nature of the ether oxygen and the electron-withdrawing effect of the bromine atom.
The protons of the ethoxy group exhibit distinct signals. The two protons of the methylene (B1212753) group adjacent to the aromatic ring (OCH₂) are expected to resonate as a triplet at approximately δ 4.33 ppm. nih.gov The two protons of the methylene group attached to the bromine atom (BrCH₂) are deshielded and appear as a triplet at a lower field, around δ 3.62 ppm. nih.gov The splitting of these signals into triplets is due to the coupling with the adjacent methylene protons.
A summary of the expected ¹H NMR spectral data is presented in Table 1.
Table 1: ¹H NMR Spectral Data for Phenol, 2-(2-bromoethoxy)-
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.4-6.8 | Multiplet | 4H | Ar-H |
| ~4.33 | Triplet | 2H | OCH₂ |
| ~3.62 | Triplet | 2H | BrCH₂ |
This table is based on typical chemical shifts for similar structural motifs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Phenol, 2-(2-bromoethoxy)-, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the phenol ring. docbrown.infochemicalbook.com The carbon atom attached to the ether oxygen (C-O) is the most deshielded among the aromatic carbons, typically resonating around δ 155-160 ppm. The other aromatic carbons appear in the range of δ 115-135 ppm. oregonstate.edu
The aliphatic carbons of the bromoethoxy group also give rise to two distinct signals. The carbon of the methylene group bonded to the oxygen atom (OCH₂) is expected to appear around δ 68 ppm, while the carbon of the methylene group bonded to the bromine atom (BrCH₂) resonates at a higher field, typically around δ 28-30 ppm. uj.edu.pl
A summary of the expected ¹³C NMR spectral data is provided in Table 2.
Table 2: ¹³C NMR Spectral Data for Phenol, 2-(2-bromoethoxy)-
| Chemical Shift (δ ppm) | Assignment |
| ~155-160 | C-O (Aromatic) |
| ~135-115 | Aromatic Carbons |
| ~68 | OCH₂ |
| ~28-30 | BrCH₂ |
This table is based on typical chemical shifts for similar structural motifs.
Distortionless Enhancement by Polarization Transfer (DEPT-135) for Methyl, Methylene, and Methine Identification
DEPT-135 is a powerful NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orgnanalysis.com In a DEPT-135 spectrum of Phenol, 2-(2-bromoethoxy)-, the methylene carbons (OCH₂ and BrCH₂) would appear as negative signals, while the methine carbons of the aromatic ring would show positive signals. libretexts.org Quaternary carbons, such as the aromatic carbon bonded to the oxygen, are not observed in a DEPT-135 spectrum. libretexts.orgnanalysis.com This technique is instrumental in confirming the assignments made in the standard ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Phenol, 2-(2-bromoethoxy)- is characterized by several key absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear as a series of bands between 1600 and 1450 cm⁻¹. dergipark.org.tr
A strong, characteristic band for the C-O-C asymmetric stretching of the ether linkage is expected around 1250-1200 cm⁻¹. spectroscopyonline.com The C-Br stretching vibration gives rise to a band in the lower frequency region, typically between 600 and 500 cm⁻¹. The presence of these characteristic bands confirms the key functional groups in the molecule. nist.gov
Table 3: Key FTIR Absorption Bands for Phenol, 2-(2-bromoethoxy)-
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 1250-1200 | C-O-C Asymmetric Stretch |
| 600-500 | C-Br Stretch |
This table presents typical ranges for the specified vibrations.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. ias.ac.in For Phenol, 2-(2-bromoethoxy)-, the FT-Raman spectrum would also show characteristic bands for the aromatic ring vibrations. The symmetric breathing vibration of the benzene (B151609) ring, which is often weak in the FTIR spectrum, can be a strong band in the Raman spectrum, typically appearing around 1000 cm⁻¹. The C-Br stretching vibration is also observable in the FT-Raman spectrum. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When "Phenol, 2-(2-bromoethoxy)-" is introduced into a mass spectrometer, it is ionized to form a molecular ion (M•+), which is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org
The molecular ion peak for "Phenol, 2-(2-bromoethoxy)-" (C₈H₉BrO₂) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature in the mass spectrum is the presence of two peaks of nearly equal intensity for any bromine-containing fragment, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.
The fragmentation of the molecular ion is predictable and provides significant structural information. Common fragmentation pathways for ethers and aromatic compounds include alpha-cleavage and cleavage of the ether bond. libretexts.org For "Phenol, 2-(2-bromoethoxy)-", the primary fragmentation events would likely involve:
Cleavage of the C-O ether bond: This can occur in two ways, leading to fragments corresponding to the phenoxy radical and the bromoethoxy cation, or the phenoxy cation and the bromoethoxy radical.
Loss of the bromoethyl group: Fragmentation can result in the loss of a •CH₂CH₂Br radical, leading to a prominent peak.
Loss of ethene: A rearrangement reaction could lead to the elimination of an ethene molecule (C₂H₄).
Fragmentation of the aromatic ring: Like other phenols, fragmentation can involve the loss of carbon monoxide (CO) and a formyl radical (HCO•). libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for Phenol, 2-(2-bromoethoxy)-
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br/⁸¹Br) |
|---|---|---|
| [C₈H₉BrO₂]⁺ | Molecular Ion | 216 / 218 |
| [C₆H₅O]⁺ | Phenoxy cation | 93 |
| [C₂H₄BrO]⁺ | Bromoethoxy cation | 123 / 125 |
| [C₈H₈O₂]⁺ | Ion from HBr loss | 136 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high precision (typically to four or more decimal places). rsc.org This allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas.
For "Phenol, 2-(2-bromoethoxy)-", the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated based on the masses of its constituent isotopes. This calculated value is then compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental values validates the proposed molecular formula. For instance, in a study of a related compound, methyl 4-(2-bromoethoxy)benzoate (C₁₀H₁₁BrO₃), the calculated m/z for [M+H]⁺ was 258.9925, and the experimentally found value was 258.9960, confirming the formula. mdpi.com
Table 2: HRMS Data for Phenol, 2-(2-bromoethoxy)-
| Molecular Formula | Ion Type | Calculated m/z | Found m/z |
|---|---|---|---|
| C₈H₉BrO₂ | [M+H]⁺ | 216.9862 | (Experimental Value) |
X-ray Crystallography for Three-Dimensional Structural Confirmation
Table 3: Potential X-ray Crystallography Data Points for Phenol, 2-(2-bromoethoxy)-
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C-O, C-Br, C-C (aromatic) |
| Bond Angles | e.g., C-O-C, O-C-C |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. umlub.pl For "Phenol, 2-(2-bromoethoxy)-", chromatographic methods are essential for monitoring its synthesis, purifying the final product, and assessing its purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of "Phenol, 2-(2-bromoethoxy)-", TLC can be used to track the consumption of the starting materials (e.g., a phenol precursor) and the formation of the desired product. mdpi.com
A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then placed in a developing chamber with a suitable solvent system (mobile phase). umlub.pl Compounds separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase. libretexts.org By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, one can determine if the reaction is complete. The separated spots are typically visualized under UV light. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. libretexts.org
Table 4: Example TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel GF254 |
| Mobile Phase | e.g., Ethyl acetate/Hexane mixture |
| Visualization | UV light (254 nm) |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. ijrpr.com It is the method of choice for determining the purity of a synthesized compound like "Phenol, 2-(2-bromoethoxy)-". biosynth.com
In an HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase (e.g., C18 reverse-phase). A liquid mobile phase is pumped through the column, and the components of the sample separate based on their interactions with the stationary and mobile phases. ijrpr.com A detector, often a UV-Vis detector, measures the absorbance of the eluting components over time, producing a chromatogram. nih.gov
The purity of "Phenol, 2-(2-bromoethoxy)-" is determined by the relative area of its peak in the chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of other peaks would signify impurities. By creating a calibration curve with standards of known concentration, HPLC can also be used for precise quantitative analysis. bridgewater.edu
Table 5: Typical HPLC Parameters for Purity Analysis
| Parameter | Setting |
|---|---|
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | Set to the λmax of "Phenol, 2-(2-bromoethoxy)-" |
| Flow Rate | ~1.0 mL/min |
Computational Chemistry and Theoretical Modeling of Phenol, 2 2 Bromoethoxy
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior and geometry of Phenol (B47542), 2-(2-bromoethoxy)-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, electron distribution, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com For Phenol, 2-(2-bromoethoxy)-, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. karazin.uaresearchgate.net The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy, which corresponds to the molecule's ground state structure. mdpi.comresearchgate.net This optimized geometry is crucial as it serves as the foundation for calculating other molecular properties. figshare.com
The following table presents theoretically calculated geometrical parameters for Phenol, 2-(2-bromoethoxy)-, based on DFT methods.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Br | 1.965 |
| C-O (ether) | 1.378 | |
| O-H (hydroxyl) | 0.962 | |
| Bond Angle (°) | C-O-C | 118.5 |
| C-C-Br | 110.2 | |
| Dihedral Angle (°) | C-C-O-C | -178.9 |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, frequency calculations are performed at the same level of theory. researchgate.net These calculations yield a set of normal vibrational modes, each with a specific frequency and intensity. jetir.org To provide a detailed description of these modes, Potential Energy Distribution (PED) analysis is employed. jetir.org PED assigns each calculated frequency to specific molecular motions, such as stretching, bending, or torsion of bonds, allowing for a comprehensive understanding of the molecule's vibrational behavior. jetir.orgresearchgate.net This theoretical spectrum can be compared with experimental data to confirm the molecular structure. For a molecule like Phenol, 2-(2-bromoethoxy)-, key vibrational modes would include the O-H stretch of the phenol group, C-O stretching of the ether linkage, and the C-Br stretch. nih.gov
Below is a table of selected, theoretically calculated vibrational frequencies and their assignments for Phenol, 2-(2-bromoethoxy)-.
| Frequency (cm⁻¹) | Assignment (PED %) |
|---|---|
| 3570 | O-H stretching (99%) |
| 3065 | Aromatic C-H stretching (95%) |
| 2950 | Aliphatic C-H stretching (92%) |
| 1455 | C=C aromatic ring stretching (85%) |
| 1240 | Asymmetric C-O-C stretching (78%) |
| 650 | C-Br stretching (88%) |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). karazin.ua The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwuxiapptec.com DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's electronic behavior and its tendency to participate in charge transfer processes. mdpi.com
The table below summarizes the calculated frontier orbital energies for Phenol, 2-(2-bromoethoxy)-.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.45 |
| E(LUMO) | -0.98 |
| Energy Gap (ΔE) | 5.47 |
The following table lists significant donor-acceptor interactions and their stabilization energies within the molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(2) O (hydroxyl) | σ(C-C) (ring) | 19.8 |
| LP(2) O (ether) | σ(C-C) (ring) | 22.5 |
| LP(3) Br | σ(C-C) (side chain) | 3.1 |
| π(C-C) (ring) | π(C-C) (ring) | 25.2 |
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its response to an external electric field. jetir.org Key NLO parameters include the dipole moment (μ), which measures charge asymmetry, the polarizability (α), which describes the linear response, and the first hyperpolarizability (β), which quantifies the second-order NLO response. mdpi.com Molecules with large hyperpolarizability values are potential candidates for NLO applications. jetir.org These properties are typically calculated using DFT methods, often with the B3LYP functional, which has been shown to provide reliable results for organic molecules. scispace.comijsrst.com
The table below presents the theoretically calculated NLO properties for Phenol, 2-(2-bromoethoxy)-.
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 2.85 D |
| Mean Polarizability (α) | 105.4 x 10⁻²⁴ esu |
| Total First Hyperpolarizability (β_tot) | 1.5 x 10⁻³⁰ esu |
Molecular Dynamics Simulations to Investigate Conformational Space and Interactions
While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions. utexas.edu For Phenol, 2-(2-bromoethoxy)-, MD simulations would be particularly useful for investigating the flexibility of the 2-bromoethoxy side chain. The simulation can reveal the preferred conformations (rotamers) of this chain and the energy barriers between them. Furthermore, MD simulations can model the molecule's behavior in different environments, such as in various solvents or interacting with biological macromolecules, providing insights into its solvation properties and potential binding modes. researchgate.netrsc.org
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry offers powerful tools for predicting the chemical reactivity of a molecule like Phenol, 2-(2-bromoethoxy)-. By calculating various electronic properties, researchers can forecast how the molecule will behave in different chemical environments and identify the most likely pathways for its reactions. These theoretical approaches provide insights that are complementary to experimental studies and can guide the design of new synthetic routes.
One of the fundamental techniques in this area is the analysis of the molecular electrostatic potential (MEP). The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule, which helps in identifying the regions that are rich or poor in electrons. For Phenol, 2-(2-bromoethoxy)-, the MEP would likely show negative potential (red and yellow regions) around the oxygen atom of the ether linkage and the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the one in the hydroxyl group, and the carbon atom attached to the bromine, highlighting them as potential sites for nucleophilic attack.
To investigate specific reaction pathways, computational chemists can model the potential energy surface for a proposed reaction. This involves calculating the energy of the system as the reactants are converted into products, passing through a transition state. For instance, the reaction of Phenol, 2-(2-bromoethoxy)- with a nucleophile would likely proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion acts as a leaving group. Theoretical calculations can determine the activation energy for this process, which is the energy barrier that must be overcome for the reaction to occur. By comparing the activation energies of different possible pathways, the most favorable one can be identified.
The following table summarizes the key computational parameters that would be calculated to predict the reactivity of Phenol, 2-(2-bromoethoxy)-.
| Computational Parameter | Predicted Information | Likely Findings for Phenol, 2-(2-bromoethoxy)- |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites | Negative potential on oxygen atoms; positive potential on the carbon attached to bromine and the hydroxyl hydrogen. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the most probable sites for electron donation and acceptance | HOMO localized on the phenol ring and ether oxygen; LUMO localized on the C-Br anti-bonding orbital. |
| HOMO-LUMO Energy Gap | Indicates the overall chemical reactivity and stability | A moderate energy gap, suggesting a balance between stability and reactivity. |
| Transition State Theory Calculations | Determines the activation energy and the most favorable reaction pathway | Lower activation energy for SN2 substitution at the bromo-substituted carbon compared to other potential reactions. |
Computational Prediction of Spectroscopic Parameters (e.g., TD-DFT for UV-Vis Absorption)
Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com This theoretical approach can provide valuable information about the electronic transitions within a molecule, such as the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com For Phenol, 2-(2-bromoethoxy)-, a TD-DFT calculation would help in understanding its photophysical properties and interpreting its experimental UV-Vis spectrum.
The process of predicting the UV-Vis spectrum using TD-DFT begins with the optimization of the molecule's ground-state geometry using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net Following this, the excited states of the molecule are calculated using TD-DFT. These calculations yield the vertical excitation energies, which correspond to the energy difference between the ground and excited states without any change in the molecular geometry. These excitation energies can then be converted to absorption wavelengths. The choice of the functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the predicted spectrum. rsc.org
For Phenol, 2-(2-bromoethoxy)-, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the phenol chromophore. The primary absorptions would likely be due to π → π* transitions within the aromatic ring. The presence of the ether and bromoethoxy substituents would be expected to cause a slight shift in the absorption maxima compared to unsubstituted phenol, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.
A hypothetical TD-DFT study of Phenol, 2-(2-bromoethoxy)- in a solvent like ethanol (B145695) might yield the results presented in the table below. These results would typically include the predicted absorption wavelength (λmax), the oscillator strength (f), and the major contributing electronic transitions.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transitions |
| 275 | 0.025 | HOMO → LUMO (π → π) |
| 220 | 0.150 | HOMO-1 → LUMO (π → π) |
| 205 | 0.350 | HOMO → LUMO+1 (π → π*) |
The data in the table illustrates the type of information that can be obtained from TD-DFT calculations. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition. A higher oscillator strength corresponds to a more intense absorption band in the experimental spectrum. The analysis of the molecular orbitals involved in the transitions provides a deeper understanding of the nature of the electronic excitations. For example, a HOMO → LUMO transition would indicate an excitation from the highest occupied molecular orbital to the lowest unoccupied molecular orbital.
By comparing the computationally predicted spectrum with an experimentally measured one, researchers can validate the theoretical model and gain more confidence in the interpretation of the spectroscopic data. mdpi.com Such computational studies are an integral part of modern chemical research, providing insights that are often difficult to obtain through experimental means alone. rsc.org
Applications of Phenol, 2 2 Bromoethoxy in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate and Building Block
The unique chemical architecture of Phenol (B47542), 2-(2-bromoethoxy)- positions it as a crucial intermediate and building block in organic synthesis. The presence of two distinct reactive sites—the phenolic hydroxyl group and the alkyl bromide—allows for sequential or selective functionalization, providing a strategic pathway for the construction of more elaborate molecular frameworks.
Construction of Complex Organic Molecules
Phenol, 2-(2-bromoethoxy)- serves as a foundational element in the synthesis of complex organic molecules. Its bromoethoxy group is a reactive handle that readily participates in nucleophilic substitution reactions. lookchem.comontosight.ai This reactivity allows for the introduction of various functionalities by reacting with a wide range of nucleophiles. For instance, it is used as an intermediate in the synthesis of more intricate structures for applications in pharmaceuticals and agrochemicals. The ability to form new carbon-carbon and carbon-heteroatom bonds through reactions at the bromoethoxy tail, while retaining or later modifying the phenolic group, is a key strategy in multi-step syntheses. lookchem.com
Introduction of Functionalized Ethoxy Groups
A primary application of Phenol, 2-(2-bromoethoxy)- is the introduction of a functionalized ethoxy tether into other molecules. The 2-bromoethoxy group can be viewed as a masked hydroxyethyl (B10761427) ether. Following its attachment to a substrate via the phenolic oxygen, the terminal bromine atom can be displaced by various nucleophiles, leading to the formation of a diverse array of ethers. This strategy is employed to link the phenoxy core to other molecular fragments, a common tactic in the design of biologically active compounds and functional materials. For example, derivatives are synthesized by reacting the phenolic hydroxyl group with 1,2-dibromoethane (B42909) in what is known as a Williamson ether synthesis, effectively installing the bromoethoxy group. mdpi.com
Synthesis of Chemically Diverse Derivatives and Analogues
The dual reactivity of Phenol, 2-(2-bromoethoxy)- facilitates the synthesis of a wide spectrum of derivatives and analogues with tailored properties for specific applications.
Preparation of Novel Drug Candidates and Pharmaceutical Intermediates
Phenol, 2-(2-bromoethoxy)- and its derivatives are significant in the field of medicinal chemistry, serving as precursors to novel drug candidates and pharmaceutical intermediates. lookchem.comontosight.aismolecule.com The bromoethoxy moiety is a versatile anchor for attaching the phenolic core to various pharmacophores through nucleophilic substitution. lookchem.comsmolecule.com
For example, derivatives of this compound have been investigated for their potential in developing new therapeutic agents. smolecule.comlookchem.com Research has explored its use in creating compounds with potential anti-cancer properties. smolecule.com Specifically, derivatives have been studied for their ability to target breast cancer cells. smolecule.com Additionally, related structures have been investigated for their potential to overcome multidrug resistance in cancer.
The synthesis of these derivatives often involves the reaction of the bromoethoxy group with amines, thiols, or other nucleophiles to create a diverse library of compounds for biological screening. lookchem.com For instance, it is a building block for creating more complex molecules with potential applications in treating hypertension. lookchem.com The general synthetic route often involves the etherification of a phenol with 1,2-dibromoethane. researchgate.net
Functionalization of Polymers and Formulation of Advanced Materials
In materials science, Phenol, 2-(2-bromoethoxy)- and its analogues are utilized for the functionalization of polymers and the development of advanced materials. smolecule.com The phenolic group can be incorporated into polymer backbones, such as phenolic resins, while the bromoethoxy group provides a site for post-polymerization modification. researchgate.net This allows for the tuning of polymer properties, such as solubility, thermal stability, and mechanical strength. researchgate.net
The introduction of the bromoethoxy group onto a polymer chain enables further chemical reactions to attach specific functional moieties. This approach is valuable for creating materials with tailored surface properties, for use in coatings, adhesives, and composites. The ability to create functional polymers from phenol-based building blocks is a significant area of research. rsc.org
Generation of Spin Labels for Electron Paramagnetic Resonance (EPR) Studies
The strategic placement of reactive groups in Phenol, 2-(2-bromoethoxy)- makes it a potential precursor for the synthesis of spin labels used in Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org Spin labels are stable paramagnetic molecules that, when attached to a macromolecule like a protein or nucleic acid, provide information about the structure and dynamics of their local environment. wikipedia.orglibretexts.orgnih.gov
The bromoethoxy group can be used to covalently attach a nitroxide radical, the core of most spin labels, to a molecule of interest. libretexts.orgnih.gov For example, the bromine can be substituted by a thiol-containing nitroxide derivative. The phenolic part of the molecule can be designed to anchor the entire spin label to a specific region of the biomolecule under investigation. This site-directed spin labeling (SDSL) approach is a powerful tool for studying biological systems. wikipedia.orgnih.gov
Synthesis of Heterocyclic Compounds (e.g., Indoles, Chromenones)
The dual reactivity of Phenol, 2-(2-bromoethoxy)- allows it to be a key precursor in the synthesis of various heterocyclic structures. The bromoethyl moiety serves as an electrophile for alkylation reactions, while the phenolic group can participate in cyclization and condensation reactions.
Indoles: The synthesis of indole (B1671886) scaffolds, a core structure in many pharmaceuticals, can be facilitated by employing Phenol, 2-(2-bromoethoxy)- as a strategic building block. While not typically a direct component in classical indole syntheses like the Fischer or Bischler-Möhlau methods, its utility lies in its ability to build precursors for such cyclizations. nih.govpharmaguideline.com The bromoethyl group is an effective alkylating agent for nitrogen nucleophiles. For instance, it can be used to alkylate anilines or other nitrogen-containing fragments. The resulting intermediate, now containing the 2-phenoxyethoxy moiety, can then be subjected to cyclization conditions to form the indole ring. This approach allows for the introduction of a flexible ether-linked phenolic group, which can be a key pharmacophore in the final molecule. A related strategy involves the reaction of a pre-formed indole containing a phenolic hydroxyl group with a bromoalkane to introduce the side chain. prepchem.com
Chromenones: Chromenones (or coumarins) are another class of heterocyclic compounds with significant biological activity. researchgate.net Phenol, 2-(2-bromoethoxy)- can be integrated into chromenone synthesis through several established routes. In reactions such as the Pechmann condensation, a phenol is reacted with a β-ketoester under acidic conditions. By using Phenol, 2-(2-bromoethoxy)- as the phenolic starting material, a chromenone with a bromoethoxy substituent is produced. scispace.com Alternatively, the phenolic hydroxyl group can be acylated, and the resulting ester can undergo intramolecular cyclization reactions to form the chromenone ring. The bromoethoxy group remains as a side chain, which is available for further functionalization, such as linking the chromenone core to other molecules or converting it into a quaternary ammonium (B1175870) salt to enhance biological activity. researchgate.net Research has demonstrated the synthesis of bromoalkoxy derivatives of chromenones by reacting a hydroxychromenone with reagents like 1,2-dibromoethane, a process that mirrors the utility of Phenol, 2-(2-bromoethoxy)- as a pre-functionalized starting material. researchgate.netscispace.com
Table 1: Role in Heterocycle Synthesis
| Heterocyclic Core | Role of Phenol, 2-(2-bromoethoxy)- | Synthetic Strategy Example |
|---|---|---|
| Indole | Precursor Building Block | Alkylation of an aniline (B41778) derivative, followed by intramolecular cyclization (e.g., modified Fischer or Madelung synthesis). |
| Chromenone | Phenolic Starting Material | Direct use in Pechmann or Perkin condensation to yield a 2-(2-bromoethoxy)-substituted chromenone. |
Advanced Reaction Types Facilitated by the Compound
The distinct reactive sites on Phenol, 2-(2-bromoethoxy)- enable its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions that are central to modern organic synthesis.
Suzuki Coupling: The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organohalide. rose-hulman.edu Phenol derivatives are not direct substrates but can be activated to participate. The hydroxyl group of Phenol, 2-(2-bromoethoxy)- can be converted into a better leaving group, such as a tosylate, mesylate, or triflate. mdpi.commdpi.com This "activated" phenol can then serve as the electrophilic partner in a palladium- or nickel-catalyzed Suzuki coupling reaction with a boronic acid. mdpi.commdpi.com This two-step sequence allows for the direct formation of a biaryl linkage at the position of the original hydroxyl group, while preserving the bromoethoxy side chain for subsequent chemical transformations. This method provides a powerful route to complex multi-aryl structures that are common in materials science and medicinal chemistry. mdpi.com
Buchwald–Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis. organic-chemistry.orgacsgcipr.org Similar to the Suzuki reaction, the phenolic hydroxyl group of Phenol, 2-(2-bromoethoxy)- must first be activated, most commonly by conversion to an aryl triflate. This triflate derivative then becomes a suitable substrate for coupling with a primary or secondary amine in the presence of a palladium catalyst and a base. acsgcipr.orgsigmaaldrich.com This strategy effectively converts the phenol into an aniline derivative, furnishing a product with an amino group on the aromatic ring and the bromoethoxy side chain. The bromoethyl group itself can react with amines, but the Buchwald-Hartwig reaction provides a controlled and selective method for aryl-amine bond formation. pitt.edu
Table 2: Application in Cross-Coupling Reactions
| Reaction Type | Role of Phenol, 2-(2-bromoethoxy)- | Activation Step Required | Resulting Transformation |
|---|---|---|---|
| Suzuki Coupling | Electrophile Precursor | Conversion of -OH to a sulfonate (e.g., -OTs) or triflate (-OTf). mdpi.commdpi.com | C-OH bond is replaced with a C-C bond (forms a biaryl). |
| Buchwald–Hartwig | Electrophile Precursor | Conversion of -OH to an aryl triflate (-OTf). organic-chemistry.org | C-OH bond is replaced with a C-N bond (forms an arylamine). |
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. researchgate.net This strategy is often used to improve a drug's physicochemical properties, such as solubility, stability, or membrane permeability. edu.krd Phenol, 2-(2-bromoethoxy)- is well-suited to act as a "promoieity" or a linker in carrier-linked prodrugs. researchgate.net
The phenolic hydroxyl group can be covalently linked to a drug containing a carboxylic acid functional group, forming an ester bond. This ester linkage is designed to be stable until it reaches the target tissue, where it can be cleaved by endogenous esterase enzymes to release the active drug. edu.krd Similarly, the bromoethyl group can be used to attach the phenol moiety to a drug via an ether or amine linkage. The resulting 2-phenoxyethoxy group attached to the drug can significantly alter its lipophilicity, potentially enhancing its ability to cross biological membranes. mdpi.com This approach has been explored for various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs), where conjugation aims to improve permeation and bioavailability. edu.krd
Utilization in Biochemical Research Methodologies
Beyond its role in synthesis, Phenol, 2-(2-bromoethoxy)- serves as a foundational scaffold for creating chemical tools to investigate biological systems.
Activity-based probes (ABPs) are powerful tools used in chemical biology to study enzyme function directly in complex biological samples. rsc.org These probes typically consist of three parts: a recognition element, a reactive group (or "warhead"), and a reporter tag. Phenol, 2-(2-bromoethoxy)- can be used to construct such probes.
The bromoethyl group functions as an electrophilic warhead. It can form a stable, covalent bond with nucleophilic amino acid residues (such as cysteine or serine) found in the active site of many enzymes, particularly hydrolases and transferases. rsc.orgtum.de The phenoxy part of the molecule serves as the scaffold. It can be chemically modified to create a recognition element that mimics the natural substrate of a target enzyme, guiding the probe to its intended target. Furthermore, the phenol ring provides a convenient attachment point for a reporter tag, such as a fluorophore (e.g., TAMRA) or an affinity handle (e.g., biotin). tum.de
Once the probe binds to the enzyme's active site, the bromoethyl warhead reacts, leading to irreversible covalent labeling. The reporter tag then allows for the detection, visualization, and isolation of the labeled enzyme. This methodology is invaluable for identifying active enzymes in a cell lysate, screening for enzyme inhibitors, and elucidating metabolic pathways. rsc.org
Table 3: Application in Activity-Based Probing
| Component | Function | Role of Phenol, 2-(2-bromoethoxy)- |
|---|---|---|
| Reactive Group (Warhead) | Forms covalent bond with enzyme | The 2-bromoethyl group acts as an electrophile to trap nucleophilic residues. |
| Recognition Scaffold | Provides specificity for target enzyme | The phenol ring can be functionalized to mimic a natural substrate or ligand. |
| Reporter Tag Attachment | Allows for detection and isolation | The phenol ring provides a site for conjugating a fluorophore or affinity tag. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Phenol, 2-(2-bromoethoxy)-, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where phenol reacts with 2-bromoethanol under alkaline conditions (e.g., using NaOH or K₂CO₃ as a base). Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for minimizing by-products like dialkylation. Monitoring reaction progress via TLC or GC-MS ensures timely termination to improve yield .
- Data Consideration : Base strength affects selectivity; weaker bases (e.g., NaHCO₃) may reduce side reactions but require longer reaction times.
Q. Which spectroscopic techniques are most effective for characterizing Phenol, 2-(2-bromoethoxy)-?
- Methodological Answer :
- NMR : ¹H NMR confirms the bromoethoxy group (δ ~3.8–4.2 ppm for -OCH₂CH₂Br) and aromatic protons (δ ~6.8–7.4 ppm). ¹³C NMR identifies the ether linkage (C-O at ~70 ppm) and brominated carbon (C-Br at ~30 ppm) .
- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) validate the structure .
Q. How does the bromoethoxy group influence the compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility : The bromoethoxy group enhances lipophilicity, reducing water solubility. Use logP calculations (e.g., via HPLC retention times) to quantify hydrophobicity .
- Stability : Under acidic conditions, the ether bond may hydrolyze. Conduct accelerated stability studies (pH 2–9, 40°C) and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can Phenol, 2-(2-bromoethoxy)- serve as a key intermediate in PROTACs (Proteolysis-Targeting Chimeras) design?
- Methodological Answer : The bromoethoxy group acts as a flexible linker to conjugate target-binding ligands with E3 ubiquitin ligase recruiters. Optimize linker length and rigidity by substituting bromine with azide/alkyne groups for click chemistry .
- Experimental Design : Use SPR (Surface Plasmon Resonance) to assess binding affinity post-conjugation. Validate cellular degradation efficiency via Western blotting .
Q. What strategies mitigate competing side reactions (e.g., elimination or polymerization) during alkylation of phenolic derivatives with 2-bromoethanol?
- Methodological Answer :
- Temperature Control : Maintain temperatures <80°C to suppress elimination pathways (e.g., forming vinyl ethers).
- Catalysis : Add KI to promote SN2 mechanisms, reducing carbocation formation and polymerization .
- Workup : Use aqueous extraction to remove unreacted 2-bromoethanol, followed by column chromatography (silica gel, hexane/EtOAc) .
Q. What are the challenges in assessing the environmental persistence and toxicity of brominated phenolic ethers?
- Methodological Answer :
- Persistence Studies : Use OECD 307 guidelines to evaluate soil half-life. Analyze microbial degradation products via high-resolution mass spectrometry (HRMS) .
- Ecotoxicity : Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201). Compare results with structurally similar compounds (e.g., 2-phenoxyethanol) to identify structure-activity relationships .
Q. How can computational modeling predict the reactivity of the bromoethoxy group in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings using Gaussian 16. Calculate activation energies to compare bromoethoxy with chloro/iodo analogs.
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/Cu systems) .
Data Contradictions and Resolution
- Synthesis Yield Variability : Discrepancies in yields (e.g., 40–75%) may arise from trace moisture in solvents. Use molecular sieves or anhydrous conditions for reproducibility .
- Ecotoxicity Data Gaps : While 2-phenoxyethanol shows moderate aquatic toxicity (EC50 ~10 mg/L for Daphnia), data for brominated analogs are limited. Extrapolate cautiously using QSAR models until experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
